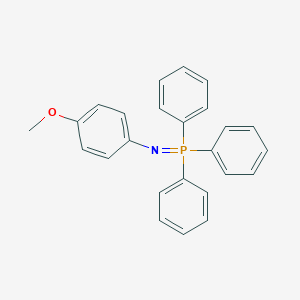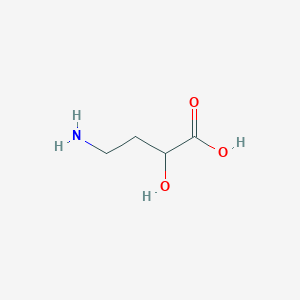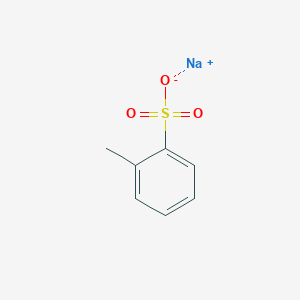
2-アミノインダン-1-オール
概要
説明
2-Aminoindan-1-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of indane, featuring an amino group (-NH2) and a hydroxyl group (-OH) attached to the indane ring.
科学的研究の応用
2-Aminoindan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
Target of Action
2-Aminoindan-1-ol, also known as 2-amino-2,3-dihydro-1H-inden-1-ol, primarily interacts with plasma membrane monoamine transporters and α2-adrenergic receptors . These targets play crucial roles in the regulation of neurotransmitter release and reuptake, which are essential for maintaining normal brain function.
Mode of Action
The compound acts as a selective substrate for norepinephrine (NET) and dopamine (DAT) transporters . It interacts with these targets, leading to changes in the reuptake of neurotransmitters. Ring substitution in the compound increases its potency at the serotonin transporter (SERT), while reducing potency at DAT and NET .
Biochemical Pathways
The interaction of 2-Aminoindan-1-ol with monoamine transporters affects the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . These pathways are involved in various physiological functions, including mood regulation, reward, and cognition.
Pharmacokinetics
Similar compounds like rasagiline have shown improved absorption with more balanced peak concentrations when administered via a transdermal patch compared to an oral tablet . This suggests that the method of administration may significantly impact the bioavailability of 2-Aminoindan-1-ol.
Result of Action
The molecular and cellular effects of 2-Aminoindan-1-ol’s action are largely dependent on its interaction with monoamine transporters and α2-adrenergic receptors. By modulating the function of these targets, 2-Aminoindan-1-ol can influence neurotransmitter levels and neuronal signaling .
生化学分析
Cellular Effects
The effects of 2-Aminoindan-1-ol on cellular processes are not fully understood. It has been suggested that it may have an impact on cell growth and phenylalanine ammonia lyase (PAL) activity
Molecular Mechanism
The molecular mechanism of action of 2-Aminoindan-1-ol is not fully understood. It has been suggested that it may interact with plasma membrane monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)
Temporal Effects in Laboratory Settings
The temporal effects of 2-Aminoindan-1-ol in laboratory settings are not well-documented. It has been suggested that it may have effects on locomotor activity and sensorimotor gating .
Dosage Effects in Animal Models
The effects of 2-Aminoindan-1-ol at different dosages in animal models are not well-documented. It has been suggested that it may have effects on motor and cognition disorders .
Metabolic Pathways
2-Aminoindan-1-ol undergoes extensive hepatic metabolism primarily by cytochrome P450 type 1A2 (CYP1A2)
Subcellular Localization
The subcellular localization of 2-Aminoindan-1-ol is not well-documented. Recent advances in the prediction of protein subcellular localization may provide insights into the potential subcellular localization of 2-Aminoindan-1-ol .
準備方法
Synthetic Routes and Reaction Conditions
2-Aminoindan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitroindan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of indanone with ammonia or an amine, followed by reduction .
Industrial Production Methods
Industrial production of 2-Aminoindan-1-ol typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst, temperature, and pressure are critical factors in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions
2-Aminoindan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of indanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indane derivatives.
類似化合物との比較
2-Aminoindan-1-ol can be compared with other similar compounds, such as:
1-Aminoindane: A positional isomer with similar pharmacological properties but different structural features.
2-Aminoindane: Another isomer with distinct chemical and biological properties.
5-Methoxy-2-aminoindan: A derivative with additional methoxy substitution, leading to different pharmacological effects .
These comparisons highlight the unique structural and functional aspects of 2-Aminoindan-1-ol, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2-amino-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCWYGWEVVDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933902 | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-16-7, 13575-72-9, 23337-80-6 | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoindan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoindan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-aminoindan-1-ol effective for chiral resolution?
A1: 2-Aminoindan-1-ol, especially in its enantiopure trans-isomer form, displays promising resolving ability for chiral compounds like 2-arylalkanoic acids. [, ] This effectiveness stems from its ability to form distinct, stable hydrogen bond networks with different enantiomers. Depending on the specific isomer (trans-1-aminoindan-2-ol or trans-2-aminoindan-1-ol), the hydrogen bonding patterns vary, leading to preferential crystallization of a specific diastereomeric salt. [] This difference in solubility between diastereomeric salts allows for the separation and purification of enantiomers from a racemic mixture.
Q2: How does the position of the amino and hydroxyl groups on the indane ring affect the resolving ability of 2-aminoindan-1-ol?
A2: Research indicates that both the relative configuration and the position of the amino and hydroxyl groups significantly influence the resolving ability of 2-aminoindan-1-ol. [] For instance, trans-1-aminoindan-2-ol effectively resolves 2-arylalkanoic acids with naphthyl substituents, forming a reinforced columnar hydrogen bond network in the less-soluble diastereomeric salt. [] Conversely, trans-2-aminoindan-1-ol exhibits broader resolving ability, effectively separating a range of 2-arylalkanoic acids, particularly those with a methyl substituent at the α-position. In these cases, a stable hydrogen-bond sheet, often incorporating water molecules, is observed in the less-soluble salt. [] These structural differences highlight how subtle variations in the resolving agent's structure lead to different interactions and ultimately influence its effectiveness for specific target molecules.
Q3: Has the absolute configuration of 2-aminoindan-1-ol derivatives been determined?
A3: Yes, the absolute configuration of certain 2-aminoindan-1-ol derivatives, specifically (1R,2R)-(-)-2-aminoindan-1-ol and (1R,2R)-(-)-2-amino-5-methoxyindan-1-ol, has been successfully determined using chemical correlation and X-ray crystallography. [] This knowledge is crucial for understanding the stereochemical interactions involved in chiral resolution and for designing more effective resolving agents in the future.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


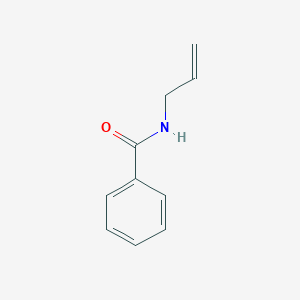
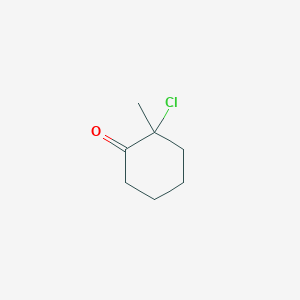


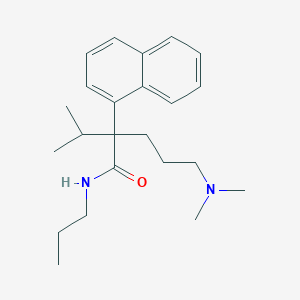





![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
